molecular formula C19H21N3O3 B5795745 N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

Cat. No. B5795745
M. Wt: 339.4 g/mol
InChI Key: SNWITEJQIMWMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, also known as MPB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been studied in various biological systems.

Mechanism of Action

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea inhibits the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are involved in the regulation of several cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PTP activity, N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea can modulate these pathways and affect cellular processes.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea can induce apoptosis and inhibit cell proliferation. In diabetic animals, N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea can improve insulin sensitivity and reduce blood glucose levels. In inflammatory models, N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea can reduce inflammation and improve tissue damage.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has several advantages for lab experiments. It is a well-established compound with a known mechanism of action and can be easily synthesized in a laboratory setting. It has been extensively studied in various biological systems, making it a useful tool for studying the role of PTPs in disease. However, N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea also has some limitations. It can be toxic at high concentrations, and its effects can be cell-type specific.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea. One area of research is the identification of specific PTPs that are targeted by N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea and the development of more selective inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in various diseases, including cancer and diabetes. Additionally, the effects of N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea on immune cells and the immune system could be explored. Overall, the study of N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has the potential to provide valuable insights into cellular signaling pathways and disease mechanisms.

Synthesis Methods

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline, 4-(2-oxo-1-pyrrolidinyl)benzylamine, and urea. The final product is obtained through purification and isolation steps. The synthesis of N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea is well-established and can be easily reproduced in a laboratory setting.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been extensively studied in various biological systems, including cancer, diabetes, and inflammation. It has been shown to inhibit the activity of PTPs, which are enzymes that regulate cellular signaling pathways. N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been used as a tool to study the role of PTPs in various diseases and to identify potential therapeutic targets.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-6-3-2-5-16(17)21-19(24)20-13-14-8-10-15(11-9-14)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWITEJQIMWMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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